molecular formula C18H29N3O4 B2387060 Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate CAS No. 1208731-48-9

Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate

Cat. No.: B2387060
CAS No.: 1208731-48-9
M. Wt: 351.447
InChI Key: UHEVCSJQSOMRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a cyclohexene moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the Suzuki cross-coupling reaction of heteroacycloalkene triflates with N-Boc-tetrahydropyridine boron pinacolates, followed by catalytic hydrogenation of the conjugated dienes . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can modify the cyclohexene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons.

Scientific Research Applications

Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Rociverine: A compound with a similar cyclohexene moiety.

    Dicyclomine: Contains a piperidine ring and is used as an antispasmodic agent.

    Benzetimide: Features a piperidine ring and is used in medicinal chemistry.

Uniqueness

Ethyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4/c1-2-25-18(24)21-12-9-15(10-13-21)20-17(23)16(22)19-11-8-14-6-4-3-5-7-14/h6,15H,2-5,7-13H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEVCSJQSOMRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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